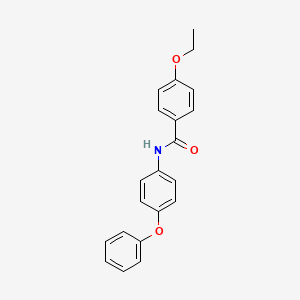![molecular formula C20H11ClN2O6 B5169463 N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CNF' and is known for its unique chemical structure and properties. In
Wissenschaftliche Forschungsanwendungen
CNF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CNF has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties. In agriculture, CNF has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of plant pathogens. In material science, CNF has been explored for its use in the synthesis of new materials with improved properties.
Wirkmechanismus
The mechanism of action of CNF is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. CNF has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer properties. It has also been suggested that CNF may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CNF can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that CNF can reduce tumor growth in animal models. However, the toxicity and safety of CNF in humans and animals have not been fully evaluated, and further studies are needed to determine its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
CNF has several advantages for lab experiments, including its unique chemical structure and properties, which make it an excellent candidate for various applications. However, the limitations of CNF include its potential toxicity and safety concerns, which may limit its use in certain experiments. The purity and stability of CNF can also be a challenge, and proper storage and handling are essential to maintain its quality.
Zukünftige Richtungen
There are several future directions for research on CNF. One direction is to investigate its potential use as a pesticide in agriculture, as its ability to inhibit the growth of plant pathogens may have significant benefits for crop production. Another direction is to explore its use in the synthesis of new materials with improved properties. Additionally, further studies are needed to evaluate the safety and toxicity of CNF in humans and animals, which will be essential for its potential use in medicine. Overall, CNF has significant potential for various applications, and further research is needed to fully understand its properties and mechanisms of action.
Synthesemethoden
The synthesis of CNF involves the reaction of 3-chloro-4-(2-oxo-2H-chromen-3-yl)aniline with 5-nitro-2-furoic acid in the presence of a suitable reagent. The reaction is carried out under specific conditions to ensure the formation of the desired product. The purity of the synthesized CNF can be determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[3-chloro-4-(2-oxochromen-3-yl)phenyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O6/c21-15-10-12(22-19(24)17-7-8-18(28-17)23(26)27)5-6-13(15)14-9-11-3-1-2-4-16(11)29-20(14)25/h1-10H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQUAEAUEHVSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)
![5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B5169382.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5169398.png)

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5169409.png)
![N-1-naphthyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5169415.png)

![2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5169437.png)
![4-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5169439.png)
![(5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5169447.png)

![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)

